molecular formula C12H12O4 B1622697 3-(Ethoxymethyl)-1-benzofuran-2-carboxylic acid CAS No. 731802-26-9

3-(Ethoxymethyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B1622697
CAS No.: 731802-26-9
M. Wt: 220.22 g/mol
InChI Key: QDLPJYSSHZFNAE-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-1-benzofuran-2-carboxylic acid, also known as EMBCA, is a carboxylic acid that has been widely studied in the scientific community due to its unique properties and potential applications. EMBCA has been found to have a wide range of biochemical and physiological effects, making it an interesting subject for research.

Scientific Research Applications

Synthesis and Characterization

3-(Ethoxymethyl)-1-benzofuran-2-carboxylic acid and its derivatives are synthesized through various chemical reactions for further application in scientific research. For instance, efficient synthetic protocols have been reported for the preparation of libraries based on 3-carboxy 2-aryl benzofuran scaffolds. These protocols utilize commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines to achieve variations in physicochemical properties, resulting in lead-like compounds with a broad range of molecular weights and partition coefficients (Qin et al., 2017).

Molecular Docking and Biological Activities

Benzofuran derivatives, including those related to this compound, have been studied for their potential inhibitor effects against cancer and microbial diseases through molecular docking analysis. These studies reveal that benzofuran-carboxylic acids derivatives exhibit significant biological activities by interacting with specific molecular targets. This underlines the importance of structural optimization, electronic, and vibrational property analysis for understanding the reactivity and potential therapeutic applications of these compounds (Sagaama et al., 2020).

Enzymatic Resolution and Chemical Properties

The chemical and enzymatic properties of related esters, such as 1-ethoxyvinyl esters, have been explored for their reactivity and potential use in the enzymatic resolution of racemic alcohols. This research demonstrates the superiority of these esters over traditional reagents, highlighting their practical applications in producing optically pure compounds without affecting enzyme activity. Such studies contribute to the development of more efficient and less harmful chemical processes in pharmaceutical and synthetic organic chemistry (Kita et al., 2000).

Novel Heterocyclic Compounds Synthesis

Research on this compound derivatives has led to the synthesis of novel heterocyclic compounds. These compounds, obtained through reactions with various nucleophiles, have been evaluated for their potential cytotoxic activities against human cancer cell lines. The synthesis of these derivatives expands the chemical diversity available for drug discovery and highlights the therapeutic potential of benzofuran compounds (Patankar et al., 2008).

Properties

IUPAC Name

3-(ethoxymethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-15-7-9-8-5-3-4-6-10(8)16-11(9)12(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLPJYSSHZFNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393944
Record name 3-(ethoxymethyl)-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731802-26-9
Record name 3-(Ethoxymethyl)-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731802-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(ethoxymethyl)-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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